molecular formula C18H17N3O4 B2967167 N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-3-nitrobenzamide CAS No. 922924-73-0

N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-3-nitrobenzamide

Cat. No.: B2967167
CAS No.: 922924-73-0
M. Wt: 339.351
InChI Key: PESOSEPPIQWZEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a chemical compound refers to the process of creating the compound, usually by reacting simpler substances together. This often involves multiple steps, each with its own set of reactants and conditions.


Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using various techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, or how the compound behaves under different types of stress (heat, light, etc.) .


Physical and Chemical Properties Analysis

This involves studying the properties of the compound, such as its melting point, boiling point, solubility in various solvents, and reactivity with other compounds .

Scientific Research Applications

Antimycobacterial Activity

Nitrobenzamide derivatives have been explored for their potent in vitro antitubercular activity. A series of novel compounds were synthesized, with certain derivatives displaying considerable efficacy against Mycobacterium tuberculosis. This suggests potential applications of similar nitrobenzamide compounds, including N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-3-nitrobenzamide, in developing treatments for tuberculosis and related mycobacterial infections (Wang et al., 2019).

Synthetic Methodologies

Research into novel synthetic methodologies for heterocyclic compounds has led to the development of efficient strategies utilizing benzamidines and nitrobenzamide derivatives. These methods facilitate the construction of quinazoline and similar frameworks, indicating the role of nitrobenzamide derivatives in synthesizing biologically active heterocycles with potential pharmaceutical applications (Ohta et al., 2010).

Pesticide Synthesis

The synthesis of chlorantraniliprole, a prominent insecticide, from 3-methyl-2-nitrobenzoic acid, through intermediate steps involving benzamide derivatives, underscores the importance of nitrobenzamide compounds in agrochemical development. This process exemplifies the utility of such compounds in the synthesis of complex molecules with significant applications in pest management (Chen Yi-fen et al., 2010).

Molecular Complexation and Crystal Engineering

The study of molecular complexes involving nitrofurantoin and benzamide derivatives highlights their potential in creating new solid forms of pharmaceutical compounds through co-crystal formation. Such research indicates the applicability of nitrobenzamide derivatives in modifying drug properties and enhancing the stability or solubility of active pharmaceutical ingredients (Vangala et al., 2013).

Anticonvulsant Activity

The exploration of 4-nitro-N-phenylbenzamides for their anticonvulsant properties reveals the potential therapeutic value of nitrobenzamide derivatives in neurological conditions. Certain compounds within this series exhibited significant efficacy in preclinical models, suggesting a pathway for developing new treatments for epilepsy and related disorders (Bailleux et al., 1995).

Properties

IUPAC Name

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-12-10-14(7-8-16(12)20-9-3-6-17(20)22)19-18(23)13-4-2-5-15(11-13)21(24)25/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESOSEPPIQWZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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